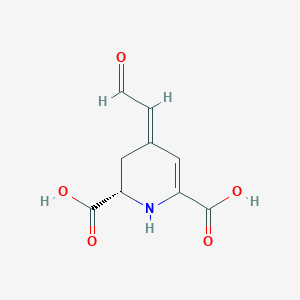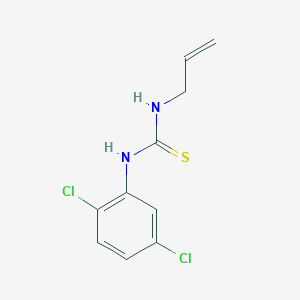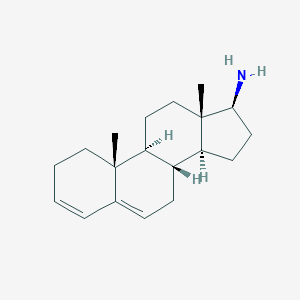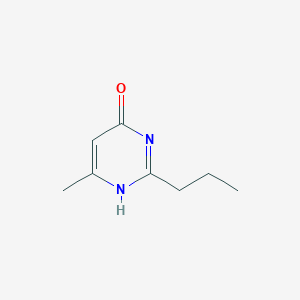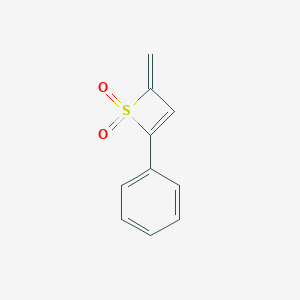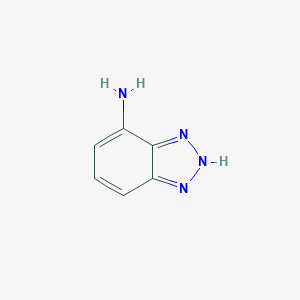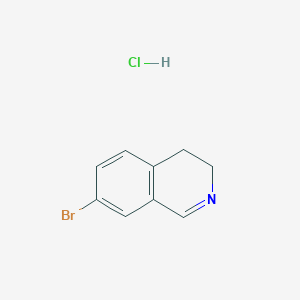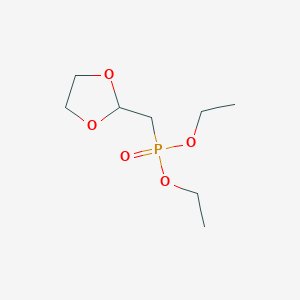![molecular formula C12H17ClN2O B097867 4-[5-(氯甲基)-1,3-噁唑烷-2-基]-N,N-二甲基苯胺 CAS No. 17996-49-5](/img/structure/B97867.png)
4-[5-(氯甲基)-1,3-噁唑烷-2-基]-N,N-二甲基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline, also known as CMODA, is an organochlorine compound that has been used in a variety of scientific and industrial applications. It is a colorless, flammable liquid with a faint amine-like odor. CMODA is a versatile chemical compound that has been used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other industrial products.
科学研究应用
合成官能化噁唑烷酮
4-[5-(氯甲基)-1,3-噁唑烷-2-基]-N,N-二甲基苯胺用于合成官能化噁唑烷酮。这些化合物源自各种环氧丙烷-2-甲醇,可用于制备对映异构体纯度高的化合物和药理活性物质的类似物。一个显著的应用包括高效合成(L)-同苯丙氨醇类似物 (Park et al., 2003)。
手性试剂的开发
这种化学物质对于开发对映异构体纯度高的4,5-取代-2-噁唑烷酮至关重要,这些化合物可作为多种药理活性化合物的前体,包括β-氨基醇和β-受体阻滞剂。它用于合成手性N-酰基亚胺离子,这对于产生多样的对映纯的4,5-二取代-2-噁唑烷酮至关重要 (Schierle-Arndt等,2001)。
晶体结构研究
研究4-[5-(氯甲基)-1,3-噁唑烷-2-基]-N,N-二甲基苯胺有助于理解噁唑烷酮衍生物中的弱氢键和π-π堆积相互作用。这些见解对于研究各种取代噁唑烷羰肼的晶体结构和分子相互作用至关重要 (Nogueira等,2015)。
蛋白酶抑制剂的合成
这种化合物用于合成α-氨基烷基-α′-氯甲基酮衍生物,这些衍生物是制备几种蛋白酶抑制剂的宝贵中间体。它在氯甲基化N-保护的3-噁唑烷-5-酮中的作用对于更广泛的制药研究领域至关重要 (Onishi等,2001)。
亲核反应
这种化学物质还参与涉及噁唑烷酮衍生物的亲核反应。这些反应有助于合成各种化合物,包括一些具有潜在精神药物应用的化合物 (Korepin et al., 2015)。
生化分析
Biochemical Properties
4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s chloromethyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to enzyme inhibition or modification of protein function, making it a valuable tool in studying enzyme mechanisms and protein interactions .
Cellular Effects
The effects of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins through covalent bonding can alter signaling pathways by inhibiting or activating key enzymes involved in these processes. Additionally, changes in gene expression may occur as a result of the compound’s interaction with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline exerts its effects through covalent modification of biomolecules. The chloromethyl group reacts with nucleophilic sites, such as thiol groups in cysteine residues, leading to the formation of covalent bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the compound may influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may occur at high doses, including cell death or tissue damage. It is important to determine the optimal dosage for specific applications to minimize adverse effects while maximizing the compound’s benefits .
Metabolic Pathways
4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to modify enzymes through covalent bonding can alter metabolic pathways, leading to changes in the production and utilization of metabolites. This makes it a valuable tool for studying metabolic processes and enzyme function .
Transport and Distribution
Within cells and tissues, 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution of the compound is crucial for determining its effects on cellular function and for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s localization can influence its activity and function, making it important to study its distribution within cells to fully understand its biochemical properties .
属性
IUPAC Name |
4-[5-(chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15(2)10-5-3-9(4-6-10)12-14-8-11(7-13)16-12/h3-6,11-12,14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJRWWYVQQFNKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NCC(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344228 |
Source


|
| Record name | 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17996-49-5 |
Source


|
| Record name | 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

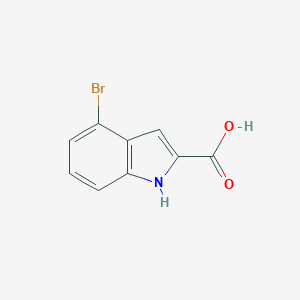


![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
